molecular formula C8H11N3O3 B6300453 N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide CAS No. 883034-06-8

N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide

Cat. No. B6300453
CAS RN: 883034-06-8
M. Wt: 197.19 g/mol
InChI Key: ZTGROZZLTCYYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide (HMPA) is an organic compound that has been used in the scientific community for a variety of purposes. It is a derivative of pyrimidine and contains both a hydroxyl and a methoxymethyl group. HMPA is a colorless crystalline solid that is soluble in water and has a melting point of 121-122°C. It has been used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide is a reagent that is used in the synthesis of a variety of compounds. The mechanism of action of N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide is dependent on the reaction it is used in. Generally, N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide is used as a nucleophile in substitution reactions and as an electrophile in addition reactions. In substitution reactions, N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide can act as a leaving group, allowing the reaction to proceed by way of a nucleophilic substitution reaction. In addition reactions, N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide can act as an electrophile, allowing the reaction to proceed by way of an electrophilic addition reaction.
Biochemical and Physiological Effects
N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide has several advantages when used in laboratory experiments. It is a relatively inexpensive reagent that is easy to obtain and is soluble in water. It is also stable and can be used in a variety of reactions. However, N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide is not suitable for use in reactions involving strong acids or bases, as it may decompose.

Future Directions

N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide has a variety of potential applications in the scientific community. It can be used in the synthesis of a variety of compounds, including pharmaceuticals and other compounds of interest. It can also be used in the synthesis of materials for use in medical devices and other applications. Additionally, N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide can be used in the synthesis of polymers and other materials for use in a variety of applications. Finally, N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide can be used in the synthesis of compounds for use in drug delivery systems.

Synthesis Methods

N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide can be synthesized in a two-step process from the reaction of 4-hydroxy-6-methoxymethylpyrimidine and acetic anhydride. The first step involves the reaction of 4-hydroxy-6-methoxymethylpyrimidine and acetic anhydride to form 4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl acetate. The second step involves the reaction of the acetate with sodium methoxide to form N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide.

Scientific Research Applications

N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide has been used in scientific research as a reagent for the synthesis of a variety of compounds. It has been used in the synthesis of aminobenzimidazoles, aminoquinolines, and other heterocyclic compounds. It has also been used in the synthesis of drugs such as the anticancer agent imatinib. N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide has also been used in the synthesis of a variety of other pharmaceuticals, including antimalarials, antibiotics, and antifungals.

properties

IUPAC Name

N-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-5(12)9-8-10-6(4-14-2)3-7(13)11-8/h3H,4H2,1-2H3,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGROZZLTCYYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CC(=O)N1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.